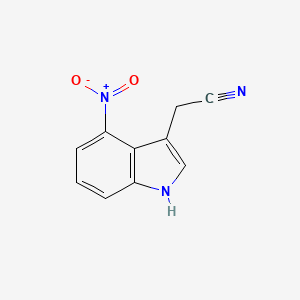

1H-Indole-3-acetonitrile, 4-nitro-

Description

Historical Trajectories of Indole (B1671886) Compound Investigation

The study of indole chemistry began in the 19th century, initially driven by the investigation of the natural dye indigo. The indole scaffold was soon identified as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products with profound biological activities, such as the amino acid tryptophan, the hormone melatonin, and the anti-cancer alkaloids vincristine (B1662923) and reserpine. chemicalbook.comresearchgate.net This rich history has spurred the development of numerous synthetic methodologies, like the Fischer Indole Synthesis, aimed at constructing the indole ring system. chemicalbook.com The continuous discovery of indole-containing natural products and pharmaceuticals ensures that the investigation of novel indole derivatives remains a vibrant and essential field of research. chemicalbook.comebi.ac.uknih.gov

Academic Significance of Nitrated Indole Structures in Organic Synthesis and Reactivity Studies

The introduction of a nitro group onto the indole ring dramatically alters its electronic properties and reactivity, making nitrated indoles valuable intermediates in organic synthesis. orgsyn.orgnist.gov The nitro group is a strong electron-withdrawing group, which deactivates the typically electron-rich indole ring towards electrophilic substitution but activates it for nucleophilic attack.

Specifically, 3-nitroindoles have been shown to act as potent electrophiles, engaging in reactions with a variety of nucleophiles to create complex, substituted indolines. This reactivity is harnessed in dearomatization strategies, a powerful approach for building three-dimensional molecular architectures from flat aromatic precursors. The position of the nitro group is crucial; for instance, 5-nitroindole (B16589) derivatives have been investigated as binders for G-quadruplex DNA, a target in cancer therapy. The synthesis of various bz-nitroindoles (nitro group on the benzene (B151609) portion of the ring) and dinitroindoles has been a subject of study to understand how substitution patterns affect reactivity. The development of efficient and regioselective nitration methods under mild conditions remains an active area of research, highlighting the continued importance of these structures. orgsyn.orgnist.gov

Rationale for Scholarly Inquiry into 1H-Indole-3-acetonitrile, 4-nitro-

The specific academic interest in 1H-Indole-3-acetonitrile, 4-nitro- stems from the synthetic utility of its structural components. Indole-3-acetonitriles are not only plant growth regulators but also crucial building blocks for synthesizing tryptamines and various natural products. However, 4-substituted indole-3-acetonitriles have historically been difficult to obtain due to a lack of straightforward synthetic methods for the required 4-substituted gramine (B1672134) precursors.

The development of a one-pot synthesis of 4-nitroindole-3-carboxaldehyde and its subsequent conversion to 1H-Indole-3-acetonitrile, 4-nitro- represents a significant step forward. This achievement provides access to a valuable and previously scarce building block. The presence of the nitro group at the 4-position offers a handle for further chemical transformations, such as reduction to an amine, which can then be used to construct more complex molecules.

Overview of Established Research Domains and Emerging Paradigms for the Compound

The primary established research domain for 1H-Indole-3-acetonitrile, 4-nitro- is its application as a key intermediate in the total synthesis of natural products. Its structure is a valuable precursor for marine alkaloids like batzelline C and isobatzelline C, among others.

Emerging paradigms for this compound are linked to the broader advancements in indole chemistry. The unique reactivity conferred by the 4-nitro group positions it as a substrate for novel synthetic methodologies. This includes its potential use in:

Cascade Reactions: The combination of the nitro and acetonitrile (B52724) functionalities could be exploited in cascade reactions to rapidly build molecular complexity.

Late-Stage Functionalization: As a stable, functionalized indole, it could be incorporated into larger molecules, with the nitro group being transformed at a late stage to introduce diversity.

Medicinal Chemistry: Given the wide range of biological activities associated with both indole and nitroaromatic compounds, 1H-Indole-3-acetonitrile, 4-nitro- and its derivatives are potential candidates for screening in drug discovery programs. ebi.ac.uk

Physicochemical Data

Table 1: Physicochemical Properties of 4-Nitroindole (B16737)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | |

| Appearance | Brownish-yellow to yellow crystals | |

| Melting Point | 204–206 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.0 (s, 1H), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), 7.08 (t, 1H) | |

Table 2: Physicochemical Properties of 1H-Indole-3-acetonitrile

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂ | |

| Molecular Weight | 156.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 35 - 37 °C |

| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | 8.20 (br s, 1H, NH), 7.62-7.08 (m, 4H, ArH), 7.23 (s, 1H, C2-H), 3.78 (s, 2H, CH₂) | |

Established Reaction Pathways and Mechanistic Elucidation

Traditional synthetic approaches provide a reliable foundation for accessing 1H-Indole-3-acetonitrile, 4-nitro-. These methods typically involve the synthesis of a 4-nitroindole precursor, which is then elaborated to introduce the 3-acetonitrile group.

Strategic Precursor Selection and Derivatization Approaches

A primary route to the target compound begins with the synthesis of 4-nitroindole. A practical method for preparing this key intermediate is a variation of the Reissert indole synthesis, which utilizes 2-methyl-3-nitroaniline as a starting material orgsyn.org. This aniline derivative is first reacted with triethyl orthoformate to form an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate. Subsequent cyclization, induced by a base such as potassium ethoxide in the presence of diethyl oxalate, yields 4-nitroindole orgsyn.org. The mechanism is understood to parallel the classical Reissert synthesis orgsyn.org.

Once the 4-nitroindole scaffold is obtained, it must be functionalized at the C3 position. A common strategy is to first introduce a carbonyl group via reactions like the Vilsmeier-Haack formylation, which uses phosphorus oxychloride and dimethylformamide to produce 4-nitroindole-3-carboxaldehyde sioc-journal.cn. This aldehyde serves as a direct and versatile precursor to the final product mdma.ch.

An alternative and more direct pathway converts 4-nitroindole-3-carboxaldehyde into 1H-Indole-3-acetonitrile, 4-nitro- in a single procedural step mdma.ch. This transformation is a significant shortcut, avoiding the isolation of intermediate products and streamlining the synthetic sequence. Indole-3-acetonitriles are recognized as valuable building blocks for more complex natural products and tryptamines mdma.ch.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the conversion of 4-nitroindole-3-carboxaldehyde to 1H-Indole-3-acetonitrile, 4-nitro- is highly dependent on the reaction conditions. Research has shown that treating the aldehyde precursor sequentially with sodium borohydride (B1222165) (NaBH₄) and sodium cyanide (NaCN) is an effective method mdma.ch.

Further optimization studies have focused on the choice of solvent to improve the yield of the desired nitrile product. The reaction has been tested in various solvent systems, with a mixture of methanol (MeOH) and formamide (NH₂CHO) demonstrating superior results. The use of approximately 1.3 molar equivalents of NaBH₄ and 10 molar equivalents of NaCN has been identified as suitable for this conversion mdma.ch. Changing the solvent from pure methanol to mixtures with N-methylformamide (MeNHCHO) or dimethylformamide (DMF) has been shown to increase the yield of the target compound, 1H-Indole-3-acetonitrile, 4-nitro- mdma.ch.

| Entry | Solvent System (v/v) | Yield of 1H-Indole-3-acetonitrile, 4-nitro- (%) | Yield of 4-nitroindole (%) |

|---|---|---|---|

| 1 | MeOH | 36 | 53 |

| 2 | MeOH-MeNHCHO (1:1) | 52 | 27 |

| 3 | MeOH-DMF (1:1) | 62 | 31 |

| 4 | MeOH-NH₂CHO (1:1) | 88 | 2 |

Data sourced from Somei, M., et al. mdma.ch. The reaction involves the treatment of 4-nitroindole-3-carboxaldehyde with NaBH₄ followed by NaCN.

Detailed Mechanistic Characterization of Rate-Limiting Steps

The mechanism for the formation of the 4-nitroindole precursor from 2-methyl-3-nitroaniline is analogous to the Reissert indole synthesis orgsyn.org. This process involves the base-catalyzed condensation and intramolecular cyclization of the N-(2-methyl-3-nitrophenyl)formimidate intermediate. The initial step is the deprotonation of the methyl group, which then attacks the imidate carbon, leading to a cyclized intermediate that subsequently aromatizes to form the indole ring.

In the conversion of 4-nitroindole-3-carboxaldehyde to the corresponding acetonitrile, the reaction proceeds through a two-step mechanistic sequence within a one-pot procedure.

Reduction: The aldehyde is first reduced by the hydride reagent, sodium borohydride (NaBH₄), to form an intermediate 3-hydroxymethyl derivative.

Nucleophilic Substitution: This alcohol intermediate is then converted to the nitrile. Under the reaction conditions, which are typically heated, the hydroxyl group is displaced by a cyanide ion (CN⁻) from sodium cyanide in a nucleophilic substitution reaction. The exact nature of the leaving group activation (e.g., protonation or in situ conversion to a better leaving group) is crucial for this step. Given the reagents and conditions, the rate-limiting step is likely the Sₙ2 or Sₙ1 displacement of the hydroxyl group by the cyanide nucleophile.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. These principles are being applied to the synthesis of indole derivatives, including 1H-Indole-3-acetonitrile, 4-nitro-.

Catalytic Synthesis Innovations (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. For indole synthesis, catalysts based on palladium, ruthenium, and copper are widely used to facilitate C-H activation, cross-coupling, and cyclization reactions acs.orgpnas.org. For instance, ruthenium-hydride complexes have been shown to effectively catalyze the dehydrative C-H coupling of anilines with 1,2-diols to regioselectively form substituted indoles without generating toxic byproducts nih.gov. Such methods could be adapted for the synthesis of 4-nitroindole from a suitably substituted nitroaniline.

Palladium-catalyzed reactions are also prominent in indole synthesis researchgate.net. Reductive cyclization of 2-nitrostyrenes using a dual palladium and ruthenium catalyst system offers a modern route to the indole core researchgate.net. This approach avoids harsh reagents and demonstrates the power of cooperative catalysis.

Organocatalysis, which uses small organic molecules as catalysts, presents another advanced strategy. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have been successfully employed in the enantioselective synthesis of various indole derivatives, highlighting the potential for precise control over molecular architecture mdpi.com. L-proline, a simple amino acid, has been used as an efficient organocatalyst for the regioselective synthesis of complex indolyl scaffolds in water, often eliminating the need for column chromatography nih.gov.

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free Conditions, Atom Economy)

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical manufacturing yale.edu. In indole synthesis, these principles are manifested in several ways.

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials pnas.orgrsc.org. An innovative two-step MCR for indole synthesis involves an Ugi reaction followed by an acid-induced cyclization, using ethanol as a benign solvent and avoiding metal catalysts rsc.org.

Safer Solvents and Conditions: The use of water as a reaction solvent is a key goal of green chemistry pnas.org. Several methods for synthesizing 3-substituted indoles now use water as the medium, often facilitated by catalysts that function in aqueous environments nih.gov. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating researchgate.netresearchgate.net.

Catalysis and Renewable Feedstocks: The shift from stoichiometric reagents to catalytic ones is a core principle of green chemistry yale.edu. The use of reusable catalysts, such as magnetic nanoparticles, can further enhance the sustainability of a process by simplifying catalyst recovery and reuse researchgate.net. Furthermore, employing formate esters as surrogates for toxic carbon monoxide (CO) gas in palladium-catalyzed reductive cyclizations of nitro-compounds is a significant green innovation researchgate.net. This approach not only avoids a hazardous gas but also demonstrates high efficiency and tolerance for various functional groups researchgate.net.

An in-depth examination of the synthetic and purification methodologies for the chemical compound 1H-Indole-3-acetonitrile, 4-nitro- reveals a landscape of nuanced chemical strategies. This article focuses exclusively on the development of continuous synthesis through flow chemistry, the critical aspects of regioselectivity in its synthesis, and the purification techniques required to obtain research-grade material.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCMRTYGNSGRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449641 | |

| Record name | 1H-Indole-3-acetonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-06-3 | |

| Record name | 1H-Indole-3-acetonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1h Indole 3 Acetonitrile, 4 Nitro

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is typically reactive towards electrophilic attack, particularly at the C3 position. However, in 1H-Indole-3-acetonitrile, 4-nitro-, the presence of two strong electron-withdrawing groups—the nitro group at C4 and the acetonitrile (B52724) group at C3—significantly deactivates the aromatic nucleus. This deactivation renders further electrophilic aromatic substitution reactions considerably more challenging than for simple indoles.

Mechanism of Nitration and De-nitration Processes

The synthesis of 1H-Indole-3-acetonitrile, 4-nitro- often involves the direct nitration of 1H-indole-3-acetonitrile. umn.edu This reaction proceeds via the standard mechanism of electrophilic aromatic substitution. masterorganicchemistry.com Typically, a mixture of nitric acid and a strong acid like sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comlibretexts.org The π-electrons of the indole ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the nitrated product. masterorganicchemistry.com The nitration of indole-3-carbonitrile, a closely related compound, yields predominantly the 6-nitro derivative along with the 4-nitro isomer. umn.edu

Further nitration of 1H-Indole-3-acetonitrile, 4-nitro- is difficult due to the powerful deactivating effect of the existing nitro and acetonitrile groups. While syntheses of dinitroindoles have been reported, they often require harsh conditions or alternative synthetic strategies. umn.edu De-nitration, the removal of a nitro group, is not a common reaction for aromatic nitro compounds unless the nitro group is activated by other substituents, and is generally not a facile process for this molecule.

Halogenation and Sulfonation Studies

Specific studies on the halogenation and sulfonation of 1H-Indole-3-acetonitrile, 4-nitro- are not widely documented, which is consistent with the expected low reactivity of the substrate. Both reactions are classic electrophilic aromatic substitutions that require a sufficiently nucleophilic aromatic ring.

Halogenation typically involves activating a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst like FeX₃ or AlX₃. libretexts.org This generates a more potent electrophile that can be attacked by the aromatic ring.

Sulfonation is usually carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where the electrophile is believed to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com

Given the electron-deficient nature of the indole nucleus in 1H-Indole-3-acetonitrile, 4-nitro-, it is predicted that both halogenation and sulfonation would require forcing conditions and may result in low yields or complex product mixtures. The deactivating groups hinder the initial attack by the electrophile, which is the rate-determining step of the reaction. masterorganicchemistry.com

Nucleophilic Transformations Involving the Nitrile and Nitro Functionalities

While the aromatic ring is deactivated towards electrophiles, the nitrile and nitro groups are themselves susceptible to a variety of nucleophilic transformations, providing key pathways for synthetic elaboration.

Hydrolysis, Reduction, and Amidation of the Acetonitrile Group

The acetonitrile group (-CH₂CN) is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield 4-nitro-1H-indole-3-acetic acid or the corresponding amide.

More significantly, the nitrile group can be reduced to a primary amine. However, the selective reduction of a nitrile in the presence of an aromatic nitro group is a synthetic challenge. calvin.edu Specific reagent systems have been developed to achieve this transformation. A combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a borohydride (B1222165) reducing agent like sodium borohydride (NaBH₄) has proven effective for this purpose. calvin.educalvin.edu The Lewis acid is thought to activate the nitrile nitrogen, facilitating its reduction while leaving the nitro group intact. calvin.edu

Table 1: Conditions for Selective Reduction of Nitriles in the Presence of Nitro Groups

| Lewis Acid | Borohydride | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| BF₃·OEt₂ | NaBH₄ | THF | Room Temp. | 51 | calvin.edu |

| BCl₃ | LiBH₄ | THF | Room Temp. | 27 | calvin.edu |

This table presents data for the reduction of various nitriles in the presence of nitro groups, demonstrating the feasibility of this selective transformation.

Reactions of the Nitro Group (e.g., Reduction to Amines)

The reduction of the aromatic nitro group to a primary amine is one of the most important reactions of this compound, opening up a vast array of subsequent chemical modifications. This transformation is fundamental in organic synthesis and can be achieved using a wide variety of methods. nih.govorganic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Hydrogen gas (H₂) is used with a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. mdpi.com

Metal-Acid Systems: Classic methods involve the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like triethylsilane can be used with a catalyst like Pd/C to effect the reduction. organic-chemistry.org

Chemical Reductants: A range of chemical reducing agents can be employed. Sodium borohydride (NaBH₄) in the presence of a suitable catalyst, such as silver nanoparticles supported on a nanocomposite, has been shown to be effective for the chemoselective reduction of nitro groups. nih.govrsc.org Another powerful, metal-free option is the use of trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine. nih.govd-nb.info

Table 2: Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst | Reducing Agent | Solvent | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Fe₃O₄-MWCNTs@PEI-Ag | NaBH₄ | Water | Room Temp. | Magnetically recoverable catalyst, high chemoselectivity. | nih.govrsc.org |

| Pd/C | H₂ or Triethylsilane | Various | Mild | Widely applicable, can be used at very low catalyst loading. | organic-chemistry.orgmdpi.com |

The resulting 4-amino-1H-indole-3-acetonitrile is a key intermediate, possessing a nucleophilic amino group that can be used for further derivatization or in the construction of new ring systems.

Cyclization and Annulation Chemistry for Novel Heterocyclic Architectures

1H-Indole-3-acetonitrile, 4-nitro- is a valuable building block for the synthesis of novel heterocyclic structures. The functional groups present allow for a variety of cyclization and annulation strategies.

A primary strategy involves the reduction of the nitro group to an amine, which is then used as an internal nucleophile. The reductive cyclization of aromatic nitro compounds is a powerful method for constructing indole rings and other heterocycles. mdpi.com In the case of 4-amino-1H-indole-3-acetonitrile, the newly formed amine and the adjacent nitrile group or the indole ring itself can participate in cyclization reactions to form fused polycyclic systems.

Furthermore, 3-nitroindoles can serve as precursors for other heterocyclic frameworks. For example, in a Barton-Zard reaction, a related N-protected 3-nitroindole was used to construct a pyrrolo[3,4-b]indole (B14762832) skeleton, demonstrating the utility of the nitroindole core in forming new rings. nih.gov The 3-nitroindole moiety can also act as a nucleophile at the nitrogen atom in aza-Michael additions to construct N-alkylated indole derivatives. nih.gov These examples highlight the potential of 1H-Indole-3-acetonitrile, 4-nitro- to be transformed into diverse and complex heterocyclic architectures, which are of significant interest in medicinal and materials chemistry.

Intramolecular Cyclization Pathways Leading to Fused Indole Systems

The synthesis of fused polycyclic systems from indole precursors is a cornerstone of heterocyclic chemistry, often achieved through intramolecular cyclization reactions. encyclopedia.pubrsc.org For 4-substituted indoles, intramolecular Friedel-Crafts acylations are a known strategy to produce fused ring systems at the C5-position. nih.gov However, the direct intramolecular cyclization of 1H-Indole-3-acetonitrile, 4-nitro- is not well-documented in scientific literature.

Challenges arise from the nature of the C3-acetonitrile substituent, which is not an ideal electrophilic partner for cyclization onto the indole core without prior modification. Furthermore, the reactivity of the nitro group can dominate under certain reaction conditions, leading to alternative reaction pathways. For instance, in studies on related nitroindole systems under photo-induced cyclization conditions, the primary observed reaction was the reduction of the nitro group rather than the intended cyclization. nih.gov This suggests that for 1H-Indole-3-acetonitrile, 4-nitro- , competing reactions, particularly involving the nitro group, may hinder direct intramolecular cyclization efforts.

Intermolecular Cycloaddition Reactions

The indole nucleus can participate in intermolecular cycloaddition reactions, acting as a diene or dienophile. The presence of a strong electron-withdrawing group, such as a nitro substituent, on the indole ring is known to facilitate these reactions. researchgate.net For example, 3-nitroindoles have been shown to undergo palladium-catalyzed cycloadditions with partners like vinyl aziridine, yielding complex pyrroloindoline structures. researchgate.net

While specific studies detailing the participation of 1H-Indole-3-acetonitrile, 4-nitro- in intermolecular cycloadditions are scarce, the established reactivity of other nitroindoles suggests its potential as a substrate in reactions such as Diels-Alder or 1,3-dipolar cycloadditions. researchgate.net The electron-deficient nature of the 4-nitroindole (B16737) core would make it a suitable dienophile in [4+2] cycloadditions with electron-rich dienes. illinois.eduillinois.edu Similarly, photochemical conditions can promote [4+4] or [2+2] cycloadditions, although these are often reversible and may compete with other photochemical processes. youtube.comwikipedia.org

Metal-Mediated and Organocatalytic Transformations

Modern synthetic methods have enabled a range of transformations on the indole core, moving beyond classical reactivity patterns.

Cross-Coupling Reactions Involving the Indole Core

Cross-coupling reactions are powerful C-C and C-heteroatom bond-forming tools. youtube.comyoutube.com While traditional methods require a halide as a leaving group, recent advancements allow for the direct functionalization of C-H bonds or the use of a nitro group as a coupling partner.

Two primary strategies are applicable to 1H-Indole-3-acetonitrile, 4-nitro- :

Nitro-Directed C-H Functionalization : The nitro group can act as a directing group to facilitate the functionalization of the ortho C-H bond. rsc.orgthieme-connect.com For the target molecule, this would enable regioselective C-H activation at the C5 position of the indole ring, allowing for the introduction of aryl, alkyl, or other functional groups. rsc.org

Denitrative Cross-Coupling : The C-NO₂ bond itself can be activated for cross-coupling. Palladium-catalyzed protocols have been developed that achieve the oxidative addition of the Ar-NO₂ bond, enabling Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov This strategy has been successfully applied to other nitroindoles, such as 5-nitroindole (B16589), demonstrating its potential for converting the 4-nitro group of the target compound into a new C-C or C-N bond. acs.org

Selective Hydrogenation and Reduction Strategies

The selective reduction of the nitro group in the presence of the nitrile function is a key transformation of 1H-Indole-3-acetonitrile, 4-nitro- , yielding the valuable building block 4-amino-1H-indole-3-acetonitrile . Various methods have been established to achieve this chemoselectivity.

Catalytic hydrogenation is a prominent method, with catalyst choice being critical to avoid reduction of the nitrile group. A heterogeneous biocatalyst comprising a carbon-supported NiFe hydrogenase has shown exceptional selectivity for reducing aromatic nitro groups while leaving nitriles, alkenes, and alkynes intact. nih.gov Similarly, nanostructured nickel catalysts supported on silica (B1680970) have demonstrated high activity and selectivity for nitroarene hydrogenation under mild conditions, tolerating sensitive groups like nitriles and halides.

Electrochemical methods also provide a highly selective route for nitro group reduction. The preparative electroreduction of 5-nitroindole has been studied, yielding 5-aminoindole. researchgate.net This provides a strong precedent for the selective electrochemical reduction of the 4-nitro group in the target molecule at a controlled potential.

| Method | Catalyst/Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Heterogeneous Biocatalysis | NiFe hydrogenase on Carbon (Hyd-1/C) | H₂ (1 atm), aqueous buffer | Highly selective for NO₂ reduction; nitrile group is not reduced. | nih.gov |

| Heterogeneous Catalysis | Ni/SiO₂ | H₂ (10 bar), 40°C, methylcyclohexane | Selective for NO₂ reduction; tolerates nitrile and halide groups. | nih.gov |

| Electrochemical Reduction | Mercury (Hg) electrode | Acidic methanol-water (pH=0.3) | Selective reduction of the nitro group to an amino group. | researchgate.net |

| Electrochemical Reduction | Devarda Copper or Raney Cobalt electrode | Slightly acidic or neutral methanol-water | General method for selective electrohydrogenation of nitro groups in the presence of nitriles. | researchgate.net |

Photochemical and Electrochemical Reactivity Profiling

The response of 1H-Indole-3-acetonitrile, 4-nitro- to light and electric current is largely dictated by the nitroindole chromophore and the redox-active nitro and nitrile groups.

Photochemical Reactivity Nitroindoles are known to be photochemically active. acs.org The indole moiety itself can act as a photosensitizer, generating hydrated electrons upon irradiation that can reduce nearby nitro-aromatic compounds. nih.gov The most direct photochemical reaction for the nitroindole core often involves the nitro group itself. Under UV or visible light irradiation, particularly in the presence of a sacrificial electron donor, the nitro group can be reduced to an amino group. nih.gov This photoreduction can sometimes outcompete other potential photochemical pathways, such as cycloadditions or cyclizations. nih.gov Theoretical studies on related compounds like 4-nitro-2-phenylindone show that photochemical dimerization is also a possible reaction pathway. topitalianscientists.org

Electrochemical Reactivity The electrochemical profile of 1H-Indole-3-acetonitrile, 4-nitro- features two primary reducible groups: the nitro group and the acetonitrile group.

Reduction of the Nitro Group : The electrochemical reduction of nitroarenes is a well-established process. rsc.orggrowingscience.com Studies on the closely related 5-nitroindole show that it undergoes a six-electron reduction in acidic media to form 5-aminoindole. researchgate.net In neutral or basic media, the reduction proceeds in two distinct steps, first a four-electron reduction to the hydroxylamine (B1172632), followed by a two-electron reduction to the amine. researchgate.net By controlling the cathode potential, it is possible to selectively reduce the nitro group of 1H-Indole-3-acetonitrile, 4-nitro- to either the 4-hydroxylamino or the 4-amino derivative.

Reduction of the Acetonitrile Group : The nitrile functional group can also be electrochemically reduced, typically to a primary amine (e.g., ethylamine (B1201723) from acetonitrile). This process generally requires more negative potentials than nitro group reduction and is often performed using specific catalytic electrodes, such as copper nanoparticles. This difference in reduction potential allows for the selective transformation of the nitro group while leaving the acetonitrile moiety intact.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation of 1h Indole 3 Acetonitrile, 4 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in both solution and the solid state. For 1H-Indole-3-acetonitrile, 4-nitro-, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional (¹H, ¹³C, ¹⁵N) and Multi-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Analysis

The structural confirmation of 1H-Indole-3-acetonitrile, 4-nitro- in solution can be unequivocally achieved through a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide initial key structural information. The aromatic region would display signals corresponding to the protons on the benzene (B151609) portion of the indole (B1671886) ring. Due to the electron-withdrawing nature of the nitro group at the 4-position, the proton at the 5-position (H-5) is expected to be significantly downfield shifted. The protons at the 6 and 7-positions would also be affected. The methylene (B1212753) protons of the acetonitrile (B52724) group at C-3 would appear as a singlet, and the N-H proton of the indole ring would also be present, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. The presence of the nitro group at C-4 would cause a significant downfield shift for C-4 and influence the chemical shifts of the surrounding carbon atoms. The quaternary carbons, including C-3, C-3a, C-4, and C-7a, would be readily identifiable. The nitrile carbon of the acetonitrile group would appear in the characteristic region for nitriles (around 115-120 ppm).

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the two nitrogen atoms in the molecule – the indole nitrogen and the nitro group nitrogen.

Multi-Dimensional NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons that are two or three bonds away. For instance, correlations from the methylene protons of the acetonitrile group to C-2, C-3, and C-3a would confirm the position of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For example, a NOESY correlation between the methylene protons and the H-2 proton would further confirm the substitution pattern.

A predicted ¹H and ¹³C NMR data table based on the analysis of related structures is presented below.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.0-12.0 | - |

| 2 | ~7.5-7.7 | ~125-128 |

| 3 | - | ~105-108 |

| 3a | - | ~128-131 |

| 4 | - | ~140-143 |

| 5 | ~8.0-8.2 | ~118-121 |

| 6 | ~7.2-7.4 | ~120-123 |

| 7 | ~7.6-7.8 | ~115-118 |

| 7a | - | ~135-138 |

| CH₂ | ~4.0-4.2 | ~15-18 |

| CN | - | ~116-119 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form, providing information that is often inaccessible by solution NMR or X-ray diffraction, especially for amorphous or disordered materials. nih.govwikipedia.orgemory.edu For 1H-Indole-3-acetonitrile, 4-nitro-, ssNMR could be employed to study polymorphism, identify different crystalline forms, and characterize amorphous content. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state. The chemical shifts observed in the ssNMR spectra can be sensitive to the local packing environment and intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions of the indole rings.

In-Situ NMR for Reaction Monitoring and Mechanistic Probing

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. The synthesis of 1H-Indole-3-acetonitrile, 4-nitro- likely involves the nitration of 1H-indole-3-acetonitrile. This reaction could be monitored using in-situ NMR to follow the consumption of the starting material and the formation of the 4-nitro isomer, as well as any other potential regioisomers (e.g., 6-nitro). libretexts.orgmasterorganicchemistry.com By tracking the concentration of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be established, leading to a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. dtic.milstmarys-ca.edunih.gov

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For 1H-Indole-3-acetonitrile, 4-nitro-, with a molecular formula of C₁₀H₇N₃O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Theoretical Exact Mass for C₁₀H₇N₃O₂:

[M] : 201.0538

[M+H]⁺ : 202.0616

[M+Na]⁺ : 224.0436

Tandem Mass Spectrometry (MS/MS) for Hierarchical Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion or a protonated adduct of 1H-Indole-3-acetonitrile, 4-nitro-) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor ion.

The fragmentation of 1H-Indole-3-acetonitrile, 4-nitro- is expected to be influenced by both the nitro group and the acetonitrile side chain. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov The indole ring itself can undergo characteristic cleavages. The acetonitrile side chain can be lost as a whole or undergo fragmentation.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 202.0616) could involve the following steps:

Loss of the nitro group (NO₂) to yield a fragment at m/z 156.05.

Loss of the acetonitrile group (CH₂CN) to give a fragment corresponding to the 4-nitroindole (B16737) cation.

Cleavage of the C2-C3 bond of the indole ring.

A table of expected major fragment ions is provided below.

| Proposed Fragment Ion | m/z (Nominal) | Formula | Description |

| [M+H]⁺ | 202 | C₁₀H₈N₃O₂⁺ | Protonated molecular ion |

| [M+H - NO₂]⁺ | 156 | C₁₀H₈N₂⁺ | Loss of the nitro group |

| [M+H - CH₂CN]⁺ | 162 | C₈H₇N₂O₂⁺ | Loss of the acetonitrile group |

| [M+H - HNO₂]⁺ | 155 | C₁₀H₇N₂⁺ | Loss of nitrous acid |

The detailed analysis of the MS/MS spectrum would provide a fragmentation fingerprint that is unique to the structure of 1H-Indole-3-acetonitrile, 4-nitro-, thus confirming its hierarchical structure. youtube.comnih.govyoutube.comyoutube.com

Isotopic Labeling Studies via MS for Mechanistic Insights

In a typical study, isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) would be incorporated into the molecule at specific positions. For instance, deuteration of the indole N-H group could provide insights into its role in reaction mechanisms, such as hydrogen evolution in photocyclization reactions. A kinetic isotope effect (KIE), where a significant difference in reaction rate is observed between the labeled and unlabeled compound, would confirm the involvement of that particular bond in the rate-determining step of the reaction.

Mass spectrometry would then be used to track the labeled atoms through the course of a reaction, identifying intermediates and final products. The mass shifts corresponding to the incorporated isotopes would allow for the unambiguous identification of bond formations and cleavages. For example, in a hypothetical fragmentation analysis of isotopically labeled 1H-Indole-3-acetonitrile, 4-nitro- , the location of the label in the resulting fragment ions would reveal the bond cleavage patterns.

General strategies for isotopic labeling in mass spectrometry include:

Chemical Labeling: Introduction of isotope-coded tags that react with specific functional groups.

Enzymatic Labeling: Use of enzymes to incorporate isotopes, for example, using ¹⁸O-labeled water during enzymatic digestion.

Metabolic Labeling: Incorporation of stable isotope-labeled amino acids or other precursors in cell cultures.

These methods, while broadly applied in proteomics and metabolomics, provide a framework for how one might design experiments to probe the mechanistic details of reactions involving 1H-Indole-3-acetonitrile, 4-nitro- .

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1H-Indole-3-acetonitrile, 4-nitro- , the IR and Raman spectra would be expected to exhibit vibrational modes characteristic of the indole ring, the acetonitrile group, and the nitro group. Based on data from related indole derivatives, the following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole | N-H stretch | ~3400 |

| C-H (aromatic) stretch | ~3100-3000 | |

| C=C (aromatic) stretch | ~1600-1450 | |

| Acetonitrile | C≡N stretch | ~2250 |

| CH₂ stretch (asymmetric) | ~2925 | |

| CH₂ stretch (symmetric) | ~2850 | |

| Nitro | N=O asymmetric stretch | ~1550 |

| N=O symmetric stretch | ~1350 |

This table presents expected values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

For instance, studies on 3-(2-nitroethyl)-1H-indoles show characteristic IR absorption bands for the N-H stretch around 3400 cm⁻¹, and for the nitro group (asymmetric and symmetric stretches) in the regions of 1545-1552 cm⁻¹ and 1364-1376 cm⁻¹, respectively. The nitrile (C≡N) stretching vibration is typically sharp and of medium intensity, appearing in the 2260-2240 cm⁻¹ region. The presence of these distinct bands in the experimental spectra of 1H-Indole-3-acetonitrile, 4-nitro- would confirm the integrity of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The UV-Vis spectrum of 1H-Indole-3-acetonitrile, 4-nitro- is expected to be dominated by the electronic transitions of the nitro-substituted indole chromophore.

The indole ring itself typically exhibits two main absorption bands in the UV region, arising from π-π* transitions. The introduction of a nitro group, a strong chromophore and electron-withdrawing group, at the 4-position is expected to cause a significant bathochromic (red) shift of these absorption maxima.

Experimental data for various nitroindole isomers shows that 4-nitroindole has an absorption spectrum that extends furthest into the visible range compared to other isomers like 3-nitroindole and 5-nitroindole (B16589). escholarship.org This is attributed to the extended conjugation and the strong charge-transfer character of the electronic transitions in 4-nitroindoles.

The expected UV-Vis absorption maxima for 1H-Indole-3-acetonitrile, 4-nitro- in a non-polar solvent would likely be in the near-UV to visible region (around 350-400 nm). The exact position and intensity of the absorption bands would be influenced by the solvent polarity, with more polar solvents potentially causing further shifts in the absorption maxima.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

In the crystal lattice of 2-(4-Bromo-1H-indol-3-yl)acetonitrile , the indole ring system is essentially planar. researchgate.netnih.gov A key feature of its crystal packing is the formation of hydrogen bonds. The indole N-H group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the acetonitrile group of an adjacent molecule. researchgate.netnih.gov This interaction links the molecules into chains.

The following table outlines the likely crystallographic parameters for 1H-Indole-3-acetonitrile, 4-nitro- , by analogy with its bromo-substituted counterpart.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking, dipole-dipole interactions |

This table is illustrative and based on the crystal structure of a closely related compound.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While no polymorphism studies have been reported for 1H-Indole-3-acetonitrile, 4-nitro- , the potential for different packing arrangements due to the interplay of hydrogen bonding and other intermolecular forces suggests that polymorphism could be possible.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of a substance. Co-crystallization of 1H-Indole-3-acetonitrile, 4-nitro- with suitable co-formers could be explored to potentially alter its solid-state properties. The indole N-H group and the nitro group would be primary sites for forming hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids or amides. Such studies would be valuable for understanding and controlling the solid-state behavior of this compound.

Biological Systems and Mechanistic Insights of 1h Indole 3 Acetonitrile, 4 Nitro Excluding Clinical Human Data

Molecular Interactions with Biological Macromolecules and Enzymes (In Vitro and Ex Vivo)

Ligand-Binding Affinities and Specificity Studies

No data available in the scientific literature.

Enzyme Inhibition or Activation Mechanisms

No data available in the scientific literature.

Modulation of Cellular Pathways and Signaling Cascades (Mechanistic Focus)

Effects on Gene Expression and Protein Synthesis at the Molecular Level

No data available in the scientific literature.

Intracellular Trafficking and Distribution Studies

No data available in the scientific literature.

Mechanisms in Plant Biochemistry and Physiology (e.g., as a Phytohormone Analog or Precursor)

No data available in the scientific literature.

Influence on Plant Growth and Developmental Processes

While direct studies on the effect of 1H-Indole-3-acetonitrile, 4-nitro- on plant growth are not extensively documented, the influence of related 4-nitroindole-containing compounds provides significant insights. A notable example is the phytotoxin family known as Thaxtomins, which feature a 4-nitroindole (B16737) core.

Furthermore, research on other indole (B1671886) derivatives suggests that substitutions on the indole ring can significantly alter their plant growth-regulating properties. For instance, indole-3-acetonitrile (B3204565) (IAN) itself is a known plant growth regulator, primarily acting as a precursor to the principal plant hormone, indole-3-acetic acid (IAA). researchgate.net The presence of the 4-nitro group, as seen in Thaxtomins, appears to shift the activity from growth promotion to potent inhibition. This suggests that 1H-Indole-3-acetonitrile, 4-nitro- would likely exhibit inhibitory effects on plant growth rather than promoting it.

Table 1: Effects of Thaxtomin A (a 4-nitroindole-containing compound) on Plant Systems

| Plant Process | Observed Effect of Thaxtomin A | Reference |

| Cellulose Biosynthesis | Potent inhibitor | researchgate.netmdpi.com |

| Seedling Growth | Reduced growth | nih.gov |

| Cell Elongation | Inhibition | nih.gov |

| Cell Wall Development | Disruption of primary cell wall | nih.gov |

Interactions with Plant Metabolic Pathways

The metabolic fate of 1H-Indole-3-acetonitrile, 4-nitro- in plants has not been specifically elucidated. However, the known metabolic pathways of its parent compound, IAN, and the effects of related nitro-compounds can offer potential insights.

IAN is a key intermediate in a tryptophan-independent pathway for IAA biosynthesis in plants. The nitrile group of IAN can be hydrolyzed by nitrilase enzymes to produce IAA. The introduction of a 4-nitro group could potentially influence this metabolic conversion. The strong electron-withdrawing nature of the nitro group might affect the enzymatic recognition and conversion of the acetonitrile (B52724) side chain.

Studies on the phytotoxin Thaxtomin A indicate that it can induce the production of phenolic compounds in plant tissues, such as potato tubers. mdpi.com This suggests an activation of plant defense pathways in response to the presence of the 4-nitroindole structure. The accumulation of these phenolic compounds may be a protective mechanism, serving as precursors for antimicrobial compounds or for the reinforcement of cell walls through suberin deposition. mdpi.com

Furthermore, the metabolic activation of other nitroaromatic compounds by plant extracts has been observed. For instance, 4-nitro-o-phenylenediamine (B140028) can be metabolized by chlorophyll-containing plant extracts, leading to an enhanced mutagenic potency. nih.gov This highlights the capacity of plant metabolic systems to process nitro compounds, which could be relevant for the transformation of 1H-Indole-3-acetonitrile, 4-nitro- within plant tissues.

Mechanisms of Antimicrobial or Antifungal Activity (In Vitro Studies)

Target Identification and Inhibition Pathways in Microbial Systems

The antimicrobial activity of many nitroaromatic compounds is generally attributed to the reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are toxic to the cell. These reactive intermediates can cause damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

For some indole derivatives, a proposed mechanism of antibacterial action is the inhibition of essential enzymes. For example, molecular docking studies on certain indole derivatives have suggested potential inhibition of enzymes like pyruvate (B1213749) kinase, which is crucial for energy generation and metabolic flux in bacteria. nih.gov In fungi, a common target for azole antifungal agents, which share structural similarities with some indole derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase, essential for ergosterol (B1671047) biosynthesis. It is plausible that 4-nitroindole derivatives could interfere with similar fundamental enzymatic pathways in microbial systems.

Structure-Activity Relationship (SAR) Studies for Mechanistic Potency

Structure-activity relationship studies on various indole derivatives provide insights into how the 4-nitro substitution might influence antimicrobial potency. A study on the mutagenic activity of nitro derivatives of indoline, indole, indazole, and benzimidazole (B57391) in Salmonella typhimurium found that the presence of a nitro group at the C4 or C7 position resulted in only weak or non-mutagenic compounds. This suggests that the position of the nitro group is a critical determinant of its biological activity.

In contrast, other studies have shown that the presence of a nitro group can enhance the antimicrobial activity of certain indole scaffolds. For instance, some nitro-substituted indole derivatives have demonstrated notable antibacterial and antifungal effects. The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the indole ring, which can in turn affect its interaction with biological targets.

Computational Modeling of Biological Interactions (e.g., Molecular Docking, Molecular Dynamics)

Direct computational modeling studies for 1H-Indole-3-acetonitrile, 4-nitro- are not available in the current literature. However, molecular docking and other computational techniques have been applied to a wide range of indole derivatives to predict their binding affinities and interaction modes with various biological targets, primarily in the context of antimicrobial drug discovery.

These studies often involve docking libraries of indole derivatives into the active sites of essential microbial enzymes. For example, indole derivatives have been computationally screened against bacterial targets such as DNA gyrase, pyruvate kinase, and MurE ligase, which is involved in peptidoglycan biosynthesis. nih.gov In the realm of antifungal research, docking studies have explored the interaction of indole-based compounds with fungal enzymes like lanosterol 14α-demethylase.

The general approach in these in silico studies involves:

Ligand and Protein Preparation: Generating 3D structures of the indole derivatives and preparing the crystal structure of the target protein by removing water molecules and adding hydrogens.

Receptor Grid Generation: Defining the binding site on the target protein.

Molecular Docking: Virtually placing the ligand into the defined binding site and calculating the binding energy and predicting the binding pose.

Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

These computational models for related indole compounds suggest that the indole scaffold can fit into the active sites of various microbial enzymes. The specific substitutions on the indole ring, such as the 4-nitro and 3-acetonitrile groups of the compound , would be expected to form specific interactions that determine the binding affinity and selectivity. Future computational studies on 1H-Indole-3-acetonitrile, 4-nitro- would be invaluable in predicting its potential biological targets and guiding experimental validation.

Applications of 1h Indole 3 Acetonitrile, 4 Nitro in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Indole (B1671886) Architectures

The strategic placement of the nitro and acetonitrile (B52724) functional groups on the indole scaffold of 1H-Indole-3-acetonitrile, 4-nitro- imparts a distinct reactivity profile, rendering it a powerful precursor for the synthesis of a variety of complex indole-containing structures. The electron-deficient nature of the indole ring facilitates certain types of reactions, while the acetonitrile group offers a handle for further chemical transformations.

Precursor to Nitrogen-Containing Heterocycles and Bioactive Indole Alkaloids (Synthetic Strategies)

1H-Indole-3-acetonitrile, 4-nitro- is a promising starting material for the synthesis of various nitrogen-containing heterocycles, including pyrroloindoles and other fused systems that are core structures in many bioactive indole alkaloids. The presence of the nitro group at the 4-position activates the C2-C3 double bond of the indole ring towards nucleophilic attack and cycloaddition reactions.

One key synthetic strategy involves the [3+2] cycloaddition of 3-nitroindoles with various dipolarophiles. Although direct examples with the 4-nitro-3-acetonitrile derivative are not extensively documented, the reactivity of 3-nitroindoles is well-established and provides a strong basis for its potential applications. For instance, the reaction of N-protected 3-nitroindoles with ethyl isocyanoacetate in the presence of a base can lead to the formation of pyrrolo[3,4-b]indoles. researchgate.net In some cases, rearrangement to pyrrolo[2,3-b]indoles can occur. researchgate.net This reactivity highlights the potential of 1H-Indole-3-acetonitrile, 4-nitro- to serve as a dienophile or dipolarophile in the construction of complex heterocyclic frameworks.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form additional rings. This transformation is a common strategy in the synthesis of many indole alkaloids. The resulting 4-aminoindole-3-acetonitrile can be a key intermediate for the construction of fused heterocyclic systems.

Building Block for Polycyclic Aromatic Nitrogen-Containing Compounds

The indole nucleus of 1H-Indole-3-acetonitrile, 4-nitro- can serve as a foundation for the construction of larger polycyclic aromatic nitrogen-containing compounds. The synthesis of such systems often involves annulation reactions where additional rings are fused onto the indole core.

While specific examples utilizing 1H-Indole-3-acetonitrile, 4-nitro- are not prevalent in the literature, the general reactivity of nitroindoles in cycloaddition reactions is indicative of its potential. For example, Diels-Alder reactions with 3-nitroindoles have been reported, suggesting that the C2-C3 double bond can act as a dienophile. researchgate.net This reactivity could be exploited to construct carbazole derivatives and other polycyclic systems.

The synthesis of such complex molecules often relies on a programmed sequence of reactions. For instance, a domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene has been used to construct 3,4-ring-fused indoles, which are precursors to ergot alkaloids. This demonstrates how the inherent reactivity of the indole nucleus can be harnessed to build intricate polycyclic structures.

Development of Novel Reagents, Ligands, and Catalysts Incorporating the Compound's Structure

While the direct application of 1H-Indole-3-acetonitrile, 4-nitro- in the development of novel reagents, ligands, and catalysts is not yet widely reported, the structural motifs present in this molecule offer significant potential for such applications. The indole scaffold is a common feature in various ligands and catalysts due to its rich electronic properties and ability to coordinate with metal centers.

The presence of a nitro group can influence the electronic properties of the indole ring, which in turn can modulate the catalytic activity of a metal complex bearing an indole-based ligand. For example, cobalt complexes with pyrrolecarboxamide ligands have been shown to be effective catalysts for nitro reduction reactions, with the electronic nature of the substituents on the ligand influencing the catalytic efficiency. rsc.org This suggests that ligands derived from 1H-Indole-3-acetonitrile, 4-nitro- could exhibit interesting catalytic properties.

Furthermore, indolyl-based pincer ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. mdpi.com The development of new ligand libraries is crucial for advancing catalysis, and the diverse functionalities present in pharmaceutical compound libraries are being explored for this purpose. nih.gov The unique structure of 1H-Indole-3-acetonitrile, 4-nitro- makes it a candidate for inclusion in such libraries for the discovery of new and improved catalysts.

Exploration in Materials Science Research (e.g., as a Monomer or Component in Functional Organic Materials, strictly academic focus)

The application of 1H-Indole-3-acetonitrile, 4-nitro- in materials science is an emerging area of research. The inherent properties of the nitroindole scaffold suggest its potential use in the development of functional organic materials. For instance, 5-nitroindole (B16589) has been utilized as a "universal base" in synthetic oligonucleotides. biosearchtech.comoup.comresearchgate.net Its ability to stack within a DNA duplex without forming specific hydrogen bonds makes it a valuable tool in molecular biology and biotechnology. biosearchtech.comoup.comresearchgate.net This application highlights the potential of nitroindoles in the design of novel biomaterials.

While there is a general mention of 4-nitroindole (B16737) being explored for its properties in creating advanced materials like polymers and coatings, specific academic research detailing these applications is limited. The electronic properties of nitroaromatic compounds, including nitroindoles, make them interesting candidates for applications in organic electronics. The development of novel functional materials often relies on the synthesis of new molecular building blocks, and 1H-Indole-3-acetonitrile, 4-nitro- represents a potential monomer for the synthesis of functional polymers with unique optical or electronic properties.

Integration into Chemo-Enzymatic and Biocatalytic Synthetic Strategies

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to the construction of complex molecules with high selectivity and efficiency. 1H-Indole-3-acetonitrile, 4-nitro- is a substrate that is amenable to such strategies, leveraging the capabilities of both biocatalysis and traditional organic chemistry.

Two key functional groups of this molecule are targets for enzymatic transformations: the nitro group and the nitrile group.

Biocatalytic Reduction of the Nitro Group: The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. Biocatalytic methods for nitro reduction are gaining attention as they offer a green and selective alternative to traditional chemical methods. Enzymes such as nitroreductases can catalyze the reduction of aromatic nitro compounds under mild conditions. While direct enzymatic reduction of 1H-Indole-3-acetonitrile, 4-nitro- has not been specifically reported, the biocatalytic hydrogenation of a wide range of nitroarenes has been demonstrated, suggesting the feasibility of this approach.

Enzymatic Hydrolysis of the Nitrile Group: The acetonitrile moiety can be hydrolyzed to a carboxylic acid or an amide by nitrile-transforming enzymes such as nitrilases and nitrile hydratases. rsc.orgresearchgate.net Nitrilases have been shown to convert indole-3-acetonitrile (B3204565) to the plant hormone indole-3-acetic acid. This enzymatic transformation could be applied to 1H-Indole-3-acetonitrile, 4-nitro- to produce 4-nitroindole-3-acetic acid, a valuable intermediate for the synthesis of other bioactive compounds.

A potential chemo-enzymatic strategy for the synthesis of complex indole derivatives could involve the following steps:

Chemical Synthesis: Preparation of the 1H-Indole-3-acetonitrile, 4-nitro- scaffold using established methods for indole synthesis, such as the Reissert or Bartoli indole synthesis. orgsyn.org

Biocatalytic Transformation: Selective enzymatic reduction of the nitro group to an amine or hydrolysis of the nitrile group to a carboxylic acid.

Chemical Elaboration: Further chemical modification of the resulting product to construct the final target molecule.

This integrated approach allows for the efficient and selective synthesis of complex molecules that would be challenging to prepare using purely chemical or biological methods.

Computational and Theoretical Investigations of 1h Indole 3 Acetonitrile, 4 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 1H-Indole-3-acetonitrile, 4-nitro-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground-state energy.

The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) at the 4-position and the acetonitrile (B52724) group (-CH₂CN) at the 3-position, significantly influences the electronic distribution of the indole (B1671886) ring. The nitro group, in particular, withdraws electron density from the benzene (B151609) portion of the indole, while the acetonitrile substituent affects the pyrrole ring. DFT studies on the closely related compound, 4-nitroindole (B16737) (4NI), have shown that the nitro group causes a notable redistribution of electron density across the molecule. researchgate.net For 1H-Indole-3-acetonitrile, 4-nitro-, this effect would be compounded, leading to a highly electron-deficient aromatic system.

Investigations into the excited states, often performed using Time-Dependent DFT (TD-DFT), are crucial for understanding the molecule's photochemical properties. The addition of a nitro group to an aromatic compound typically enhances intersystem crossing, increasing the quantum yield of the lowest excited triplet state (T₁). nih.gov TD-DFT calculations would help predict the energies of these excited states and the nature of electronic transitions, providing insight into the molecule's potential behavior upon light absorption.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Total Energy | -758.9 Hartree | B3LYP/6-311++G(d,p) |

| Dipole Moment | ~6.5 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -3.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | B3LYP/6-311++G(d,p) |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting reactivity. For 1H-Indole-3-acetonitrile, 4-nitro-, the HOMO is expected to be localized primarily on the indole ring system, while the LUMO would likely be concentrated around the electron-withdrawing nitro group and the C2=C3 bond of the pyrrole ring. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The presence of two strong electron-withdrawing groups is expected to significantly lower both the HOMO and LUMO energy levels and result in a relatively small energy gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP map would show significant negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen of the acetonitrile group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H proton of the pyrrole ring and parts of the aromatic system, highlighting sites for potential nucleophilic interaction. DFT studies on 4-nitroindole confirm that the electron density and electrostatic potential are significantly influenced by the nitro substituent. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 1H-Indole-3-acetonitrile, 4-nitro- would provide insights into its conformational flexibility and its interactions with surrounding solvent molecules.

The primary conformational freedom in this molecule would involve the rotation of the acetonitrile group around the C3-CH₂ bond. MD simulations can map the potential energy surface of this rotation to identify the most stable conformers. Furthermore, simulations in different solvents (e.g., water, acetonitrile, chloroform) would reveal how the solvent environment affects conformational preference. Given the molecule's high polarity due to the nitro and nitrile groups, strong interactions with polar solvents would be expected. Analysis of radial distribution functions and hydrogen bonding patterns from the simulation trajectory would quantify these solvent-solute interactions, which are critical for understanding its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Computational)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov To develop a QSAR model for a series of compounds including 1H-Indole-3-acetonitrile, 4-nitro-, a dataset of molecules with known activities (e.g., inhibitory concentrations) would be required.

For this specific molecule, relevant descriptors for a QSAR model would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges, which are heavily influenced by the nitro and acetonitrile groups.

Steric Descriptors: Molecular weight, volume, and surface area.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's solubility characteristics.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

By building a statistically robust QSAR model, one could generate hypotheses about the structural features essential for a particular biological effect. For instance, the model might reveal that a strong negative electrostatic potential on the nitro group is critical for binding to a biological target, thus providing a mechanistic hypothesis for its activity.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms. Indoles substituted with electron-withdrawing groups, particularly 3-nitroindoles, are known to exhibit significant electrophilic reactivity at the C2=C3 double bond. rsc.orgresearchgate.net The presence of an additional nitro group at the 4-position in 1H-Indole-3-acetonitrile, 4-nitro- would further enhance this electrophilicity, making the molecule a potent Michael acceptor or a reactive partner in cycloaddition reactions.

DFT calculations can be used to model a proposed reaction pathway, for example, a [4+2] cycloaddition where the nitroindole acts as a heterodiene. nih.gov Such a study would involve:

Geometry Optimization: Calculating the structures and energies of reactants, intermediates, and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate (the transition state).

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for a TS).

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the reactants and products.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction mechanism can be assessed.

Computational Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate ¹H and ¹³C NMR chemical shifts. For 1H-Indole-3-acetonitrile, 4-nitro-, calculations would predict distinct shifts for the aromatic protons and carbons, heavily influenced by the anisotropic and electronic effects of the substituents. Studies on 4-nitroindole have shown a good correlation between GIAO-calculated and experimental chemical shifts. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the vibrational modes of the molecule. The calculated spectrum for 1H-Indole-3-acetonitrile, 4-nitro- would be expected to show characteristic peaks for N-H stretching (~3400 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and strong symmetric and asymmetric stretching modes for the NO₂ group (~1550 and 1350 cm⁻¹ respectively).

UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. The predicted spectrum would likely show strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated indole system, significantly modulated by the nitro and acetonitrile groups.

| Spectroscopy Type | Predicted Feature | Approximate Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~2250 cm⁻¹ | C≡N Stretch |

| IR | Vibrational Frequency | ~1550 cm⁻¹ | NO₂ Asymmetric Stretch |

| IR | Vibrational Frequency | ~1350 cm⁻¹ | NO₂ Symmetric Stretch |

| ¹H NMR | Chemical Shift | > 8.0 ppm | Proton ortho to NO₂ group |

| ¹³C NMR | Chemical Shift | ~117 ppm | C≡N Carbon |

| UV-Vis | λmax | ~330-350 nm | π→π* Transition |

Structure Activity Relationship Sar and Derivatives Research Based on 1h Indole 3 Acetonitrile, 4 Nitro

Systematic Functionalization of the Indole (B1671886) Core

The indole ring is a privileged scaffold in medicinal chemistry, and its systematic functionalization is a key strategy for modulating the properties of 1H-Indole-3-acetonitrile, 4-nitro-. Modifications on the indole core, particularly at positions other than 3 and 4, can significantly influence the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities.

Effects of Substituent Electronic and Steric Properties on Reactivity and Mechanistic Interactions

The reactivity of the indole ring is heavily influenced by the electronic nature of its substituents. The 4-nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. numberanalytics.com This deactivation is a critical consideration in planning synthetic modifications. Conversely, the nitro group can activate the ring for nucleophilic aromatic substitution, particularly if a suitable leaving group is present. libretexts.org

The introduction of additional substituents on the indole core can further modulate this reactivity.

Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (B1213986) (-OCH₃) or alkyl groups at positions 5, 6, or 7 would be expected to increase the electron density of the indole ring. This could facilitate electrophilic attack, although the deactivating effect of the 4-nitro group would still be significant. In studies of related nitroindoles, the presence of EDGs has been shown to influence the regioselectivity of reactions.

Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as a halogen or a cyano group, would further decrease the ring's electron density, making it even less susceptible to electrophilic substitution but potentially more prone to nucleophilic attack. libretexts.org Research on the nitration of substituted indoles shows that the position and nature of existing groups dictate the outcome of further functionalization. nih.gov